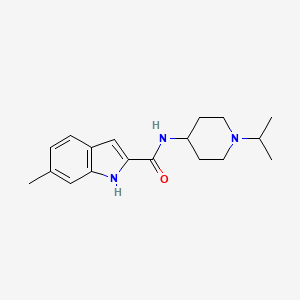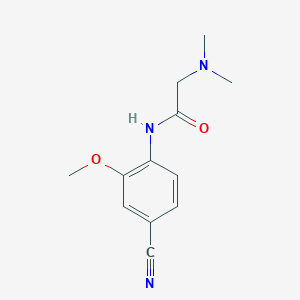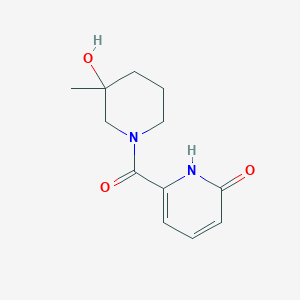
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research. HMP is a pyridone derivative that has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the process of programmed cell death. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that is involved in the regulation of immune response and inflammation.
实验室实验的优点和局限性
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. This compound is also highly soluble in water, making it easy to administer to cells in culture. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the study of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one. One area of research could be the development of this compound derivatives that exhibit improved efficacy and reduced toxicity. Another area of research could be the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting. This compound has shown potential applications in cancer research and the treatment of inflammatory diseases. The biochemical and physiological effects of this compound include the induction of apoptosis in cancer cells and the inhibition of NF-κB activity. While this compound has several advantages for lab experiments, it can be toxic to normal cells at high concentrations. There are several potential future directions for the study of this compound, including the development of this compound derivatives and the investigation of its potential use in combination with other drugs.
合成方法
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multistep process that involves the reaction of 3-methylpiperidine-1-carboxylic acid with isobutyryl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
科学研究应用
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(17)6-3-7-14(8-12)11(16)9-4-2-5-10(15)13-9/h2,4-5,17H,3,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKSCLDZCGVKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

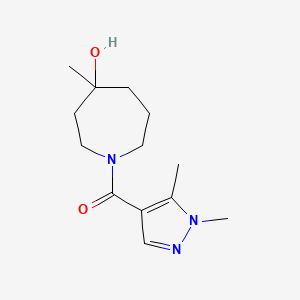
![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

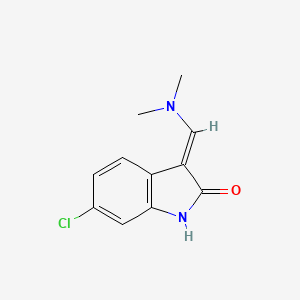
![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)


![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
